REACTION_CXSMILES
|
[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7].C1([NH2:19])CCCCC1>>[NH:19]=[C:11]=[NH:10].[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7]
|
Name
|
|
Quantity
|
288 g
|
Type
|
reactant
|
Smiles
|
C(CCCN=C=O)CCN=C=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 100° C. for one hour while nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled
|
Type
|
ADDITION
|
Details
|
subsequently 2.9 g of the carbodiimidization catalyst was added
|
Type
|
CUSTOM
|
Details
|
after which the resulting mixture was subjected to a reaction at 185° C. for 30 hours
|
Duration
|
30 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N=C=N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCN=C=O)CCN=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7].C1([NH2:19])CCCCC1>>[NH:19]=[C:11]=[NH:10].[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7]
|
Name
|
|
Quantity
|
288 g
|
Type
|
reactant
|
Smiles
|
C(CCCN=C=O)CCN=C=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 100° C. for one hour while nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled
|
Type
|
ADDITION
|
Details
|
subsequently 2.9 g of the carbodiimidization catalyst was added
|
Type
|
CUSTOM
|
Details
|
after which the resulting mixture was subjected to a reaction at 185° C. for 30 hours
|
Duration
|
30 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N=C=N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCN=C=O)CCN=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |